molecular formula C16H10N2O6S2 B11708385 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-

Cat. No.: B11708385
M. Wt: 390.4 g/mol
InChI Key: CEHNYMOHYRFEJA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- typically involves a multistep process. One common method includes the condensation of 3-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino, sulfoxide, and sulfone derivatives .

Scientific Research Applications

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It also induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of the compound.

    3-Nitrobenzaldehyde: A starting material for the synthesis.

    2-Furylmethylamine: Another starting material.

Uniqueness

3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C16H10N2O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-11-4-5-12(24-11)9-2-1-3-10(6-9)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+

InChI Key

CEHNYMOHYRFEJA-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.